Carbachol

Catalog No.
S522626
CAS No.
51-83-2
M.F
C6H15ClN2O2
M. Wt
182.65 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carbachol

CAS Number

51-83-2

Product Name

Carbachol

IUPAC Name

2-carbamoyloxyethyl(trimethyl)azanium;chloride

Molecular Formula

C6H15ClN2O2

Molecular Weight

182.65 g/mol

InChI

InChI=1S/C6H14N2O2.ClH/c1-8(2,3)4-5-10-6(7)9;/h4-5H2,1-3H3,(H-,7,9);1H

InChI Key

AIXAANGOTKPUOY-UHFFFAOYSA-N

SMILES

C[N+](C)(C)CCOC(=O)N.[Cl-]

Solubility

1 g in 1 ml water
1 g in 50 ml alcohol
Very slightly sol in dehydrated alcohol, more readily sol on boiling
1 g in 10 ml methanol
Practically insol in chloroform, ether, acetone

Synonyms

Carbachol, Carbachol, Isopto, Carbacholine, Carbamann, Carbamoylcholine, Carbamylcholine, Carbastat, Carbocholine, Carboptic, Doryl, Isopto Carbachol, Jestryl, Miostat

Canonical SMILES

C[N+](C)(C)CCOC(=O)N.[Cl-]

Description

The exact mass of the compound Carbachol is 182.08221 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1 g in 1 ml water1 g in 50 ml alcoholvery slightly sol in dehydrated alcohol, more readily sol on boiling1 g in 10 ml methanolpractically insol in chloroform, ether, acetone. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 755919. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Trimethyl Ammonium Compounds - Choline. It belongs to the ontological category of carbamate ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Prismatic crystals or powder. Odorless, but develops a faint odor of aliphatic amine upon standing in an open container. Cholinergic, parasympathomimetic, used chiefly in large animals, especially for colic in the horse. (EPA, 1998)

Color/Form

Hard prismatic crystals
White or faintly yellow crystals or crystalline powde

Exact Mass

182.08221

Odor

Odorless or has a slight amine-like odo

Appearance

Solid powder

Melting Point

392 to 401 °F (EPA, 1998)
200-203 °C, some decomposition

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8Y164V895Y

GHS Hazard Statements

Aggregated GHS information provided by 198 companies from 2 notifications to the ECHA C&L Inventory.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Analgesics, Non-Narcotic; Cardiotonic Agents; Cholinergic Agonists; Miotics; Muscarinic Agonists; Nicotinic Agonists; Parasympathomimetics
Acetylcholine, 1%, or carbachol, 0.01%, is used in cataract extractions and certain other surgical procedures on the anterior segment when it is desired to produce miosis rapidly; the action of acetylcholine is brief. For the chronic therapy of noncongestive, wide-angle glaucoma, carbachol (0.75 to 3.0%) has been employed.
Carbachol has been used in the treatment of postoperative intestinal atony and postoperative retention of urine, for which it has been given by subcutaneous injection ... or by mouth. It has also been used to stop supraventricular paroxysmal tachycardia when all other measures have failed. Carbachol has a miotic action and eye-drops ... have been used to lower intraocular pressure in glaucoma ... Even in comparatively late cases of sun blindness the symptoms could in many instances be alleviated ... by retrobulbar injection of carbachol.
Pilocarpine (or occasionally carbachol) is used to lower intraocular pressure in the emergency treatment of acute (congestive) angle-closure glaucoma prior to surgery.
For treatment of glaucoma, the concn and frequency of instillation of carbachol ophthalmic soln must be adjusted to the requirements and responses of individual patients as determined by tonometric readings before and during therapy. The usual dosage is 1-2 drops of a 0.75-3% ophthalmic soln every 4-8 hr. The usual intraocular dose of carbachol to produce miosis during surgery is 0.5 ml of a 0.1% injection instilled into the anterior chamber before or after securing sutures.
MEDICATION (VET): It has been used for treatment of colic and impactions of the intestinal tract; however its use in such cases should be closely monitored.
MEDICATION (VET): When admin during the middle of farrowing carbachol (2 mg SC) has been reported to decrease the incidence of stillbirths in litters from sows and gilts by increasing uterine contractions. However, severe gastrointestinal side effects ... and frequent urination were objectionable. Also a discrepancy in exprimental methodology of this study complicates accurate estimation of beneficial results.
Carbachol ... is a cholinergic miotic drug used in eyedrops in treatment of glaucoma.
The antinociceptive effect in rats produced by a chronic intrathecal admin of carbachol was studied for 14 days by tail immersion test and the paw compression test. Daily injection of 10 ug of carbachol intrathecally (lumbar level) to 8 rats produced an incr in latency times lasting from day 1 to day 4. The effect was statistically significant during the first 4 days, but not thereafter in both the tail immersion test and the paw compression test as compared to the rats (n= 6) injected with saline. Histopathological examinations of the lumbar spinal cord by light and electron microscopy revealed no signs of neurotoxic reactions of the neurons, nor the spinal tracts. Quantitative morphometric analyses were made by the disector method, which is unbiased stereological estimator of cell number and mean cell volume. In the laminae I-III of the L:1 segment, an avg number of 88,000 cells/cu mm was found and the mean cell volume was calculated at 560 microns. Comparison with untreated rats (n= 4) and those injected with saline showed no statistically significant differences. In the present study, the combination of different morphological analyses offers a sensitive method to trace toxic reactions of the nervous tissue. According to these results, intrathecal carbachol produces antinociception, and seems atoxic to spinal nervous tissue, but before intrathecal admin of carbachol to humans is considered, more neurotoxicological data must be obtained. /Carbachol/
Medication (Vet): Parasympathomimetic, used chiefly in large animals, especially for simple colic in the horse
Used to produce miosis during ocular surgery

Pharmacology

Carbachol is a synthetic choline ester and a positively charged quaternary ammonium compound. Carbachol is a parasympathomimetic that mimics the effect of acetylcholine on both the muscarinic and nicotinic receptors. This drug is administered ocularly to induce miosis to reduce intraocular pressure in the treatment of glaucoma. Carbachol is also used to stimulate micturition by contraction of detrusor muscle. This drug may cause hypotension, bradycardia, nausea, vomiting, bronchospasm, and abdominal cramps.

MeSH Pharmacological Classification

Cholinergic Agonists

ATC Code

N - Nervous system
N07 - Other nervous system drugs
N07A - Parasympathomimetics
N07AB - Choline esters
N07AB01 - Carbachol
S - Sensory organs
S01 - Ophthalmologicals
S01E - Antiglaucoma preparations and miotics
S01EB - Parasympathomimetics
S01EB02 - Carbachol

Mechanism of Action

The pharmacologic effects of all miotics are similar; they differ primarily in ocular and systemic absorption, duration of action and degree of effects. Acetylcholine, an endogenous mediator of nerve impulses, stimulates cholinergic receptors, resulting in muscarinic and nicotinic effects. The action of acetylcholine is transient. ... Pilocarpine, carbachol, and methacholine also directly stimulate cholinergic receptors; however, these drugs have a more prolonged duration of action (several hours) than does acetylcholine. There is some evidence that carbachol also has a weak anticholinesterase effect ... .
Miotics reduce intraocular pressure in normal and glaucomatous eyes. The mechanism of action of the drugs in lowering intraocular pressure has not been precisely determined. In patients with open-angle (chronic simple, noncongestive) glaucoma, the drugs facilitate aqueous humor outflow, apparently by causing contraction of the ciliary muscle and widening of the trabecular meshwork. ... Miotics decrease activity of extraocular muscles of convergence. ... Systemically absorbed miotics produce parasympathomimetic effects on various body systems. /Miotics/
/Carbachol acts/ ... with selectivity on the smooth muscle of the gastrointestinal tract ... Carbachol /also/ retains substantial nicotinic activity, particularly on autonomic ganglia. It is likely that both its peripheral and its ganglionic actions are due, in part, to the release of endogenous acetylcholine from the terminals of cholinergic fibers.
The choline esters /carbachol & bethanechol/ increase ureteral peristalsis, contract the detrusor muscle of the urinary bladder, increase the maximal voluntary voiding pressure, and decrease the capacity of the bladder. In addition, the trigone and external sphincter are relaxed. In animals with experimental lesions of the spinal cord or sacral roots, these drugs bring about satisfactory evacuation of the neurogenic bladder.
Similar to acetylcholine, carbachol also causes contraction of bronchiolar smooth muscle, resulting in a decreased airway. ... Effects ... on ... /this muscle/ and on other smooth muscles are muscarinic ... .
Methacholine is more active on the cardiovascular system than on the gastrointestinal or urinary tracts. The opposite selectivity is seen with carbachol ... iv admin of methacholine, like acetylcholine, produces a depressor response and slowing of heart rate caused by activation of muscarinic receptors of blood vessels and the heart respectively. Cardiac rhythm is altered by methacholine and the atrioventricular node is particularly sensitive to this agent. Conduction velocity through the atrioventricular node is decreased. Various degrees of heart block, including complete atrioventricular disassociation, can occur with large doses. ... Carbachol evokes blood pressure changes similar to those seen with methacholine except relatively less pronounced ... .
Profuse sweating in the horse is evoked by carbachol. It is not known if this is due to a direct effect on sweat glands, a ganglionic stimulating effect, an increase in circulating catecholamines (as a result of adrenal medullary stimulation), or local release of catecholamines from adrenergic neurons. Since sweat gland innervation in the horses seems to be adrenergic, either of the latter two mechanisms may be involved.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Acetylcholine (muscarinic)
CHRM [HSA:1128 1129 1131 1132 1133] [KO:K04129 K04130 K04131 K04132 K04133]

Pictograms

Acute Toxic

Acute Toxic

Other CAS

51-83-2

Wikipedia

Carbachol

Drug Warnings

Topical carbachol shares the toxic potentials of the direct-acting miotics, and the usual precautions of miotic therapy should be observed. The manufacturer states that intraocular carbachol does not produce the adverse effects of topically applied carbachol; bullous keratopathy and postoperative iritis following cataract extraction have been reported in some patients.
Corneal edema may occur if excessive amounts of carbachol are introduced into the anterior chamber or if the drug is used in patients with an already compromised endothelium, eg, Fuchs' dystrophy, corneal transplants, cataract surgery that requires more manipulation than usual.
It is recommended that carbachol should not be used as eye-drops in patients with a corneal abrasion as there may be excessive absorption. The sensitivity of asthmatic patients to carbachol bronchoconstriction was increased when inhalation of carbachol was preceded by maximum respiratory maneurvers.
Drugs of this class should be admin only by the oral or subcutaneous route for systemic effects; they are also used locally in the eye. If they are given intravenously or intramuscularly, their relative selectivity of action no longer holds, and the incidence and severity of toxic side effects are greatly increased. /Choline esters/
For more Drug Warnings (Complete) data for CARBACHOL CHLORIDE (10 total), please visit the HSDB record page.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Prepared by the interaction of beta-chloroethylcarbamate and trimethylamine.

General Manufacturing Information

Ethanaminium, 2-[(aminocarbonyl)oxy]-N,N,N-trimethyl-, chloride (1:1): ACTIVE

Analytic Laboratory Methods

Dissolve about 400 mg of carbachol ... in a mixture of 10 ml of glacial acetic acid & 10 ml of mercuric acetate test soln. Add 2 drops of crystal violet test soln, and titrate with 0.1 N perchloric acid volumetric soln. Perform a blank determination, & make any necessary correction. Each ml of 0.1 N perchloric acid is equivalent to 18.27 mg of carbachol.
/To prepare the assay soln/ dilute ... /a/ measured vol of Carbachol Ophthalmic Soln ... with water to obtain a soln containing about 100 ug of carbachol per ml. ... Determine the absorbances of the solutions from the assay prepn and the std prepn in 1-cm cells at the wavelength of max absorbance at about 590 nm, with a suitable spectrophotometer, against blank. Calculate the quantity ... in each ml of soln ... /Ophthalmic soln/
By using NMR spectroscopy, carbachol can be assayed in commercial ophthalmic soln with a minimum of steps and reagents, and with a high degree of accuracy. The sample was freeze-dried to a powder which was first mixed with acetamide, the internal standard, and then dissolved in MeOH. An aliquot of the soln was evaporated to dryness, the residue dissolved in D2O, the soln mixed with the reference standard, and the spectrum recorded. The quantity of carbachol in the dosage form was calculated from the integral value at approx 3.27 ppm (carbachol) and approx 2.01 ppm (acetamide). The mean recovery value for carbachol added to synthetic formulations was 100.0%.

Storage Conditions

Store in airtight containers. Protect from light.
Aqueous solutions are most stable to autoclaving when buffered to pH 3.5. Up to 5% decomposition may occur when unbuffered solutions are heated in an autoclave, and the decomposition increases the pH of the solutions; such autoclaved solutions should not be stored for more than a yr.

Interactions

Acetylcholine and methacholine are hydrolyzed by acetylcholinesterase and their effects are markedly enhanced by the prior administration of anticholinesterase agents. The latter drugs produce only additive effects with the stable analogs, carbachol and bethanechol. The muscarinic actions of all the drugs of this class are blocked selectively by atropine, through competitive occupation of cholinergic receptor sites on the autonomic effector cells and on the secondary muscarinic receptors of autonomic ganglion cells.
When used in conjunction with topical epinephrine, topical timolol, and/or systemically admin carbonic anhydrase inhibitiors, the effect of miotics in lowering intraocular pressure may be additive. /Miotics/
Although the clinical importance has not been established, the miotic and/or ocular hypotensive effects of miotics reportedly may be antagonized by long-term topical or systemic corticosteroid therapy, systemic anticholinergics, antihistamines, meperidine, sympathomimetics, & tricyclic antidepressants ... .
Ophthalmic carbachol may be ineffective when administred following ophthalmic flubiprofen; the pharmacologic basis for this interference is not known.
Concurrent use of ... /ophthalmic belladona alkaloids or cyclopentolate/ may interfere with the antiglucoma action of carbachol; also concurrent use with carbachol counteracts the myrdiatic effects of these medications ... .

Stability Shelf Life

The aqueous soln is stable even when heated.

Dates

Modify: 2023-08-15

Monitoring Intracellular Calcium in Response to GPCR Activation: Comparison Between Microtiter Plates and Microfluidic Assays

Sofia Aires M Martins, Duarte Miguel F Prazeres, Virginia Chu, João P Conde
PMID: 34085276   DOI: 10.1007/978-1-0716-1221-7_19

Abstract

Microfluidic strategies combined with transduction and electronic integration have the promise of enabling miniaturized, combinatorial assays at higher speeds and lower costs, while at the same time mimicking the local chemical concentrations and force fields of the cellular in vivo environment. In this chapter we introduce a microfluidic structure with hydrodynamic cell traps and a culture volume in the nanoliter range (50 nL), to quantitatively evaluate the transient calcium response of the endogenous Muscarinic type 1 receptor (M1) in HEK 293 T cells. The microfluidic fabrication protocol is described as well as a methodology to monitor the cell response in real time, after stimulation with M1 agonists (e.g., carbachol) and antagonists (e.g., Pirenzepine).


Dopaminergic receptors in the ventral tegmental area modulated the lateral hypothalamic stimulation-induced antinociception in an animal model of tonic pain

Ali Siahposht-Khachaki, Farzaneh Nazari-Serenjeh, Laleh Rezaee, Amir Haghparast, Mina Rashvand, Abbas Haghparast
PMID: 33727128   DOI: 10.1016/j.neulet.2021.135827

Abstract

The role of the ventral tegmental area (VTA) and the lateral hypothalamus (LH) in the modulation of formalin-induced nociception is well documented individually. The present study aimed to investigate the role of dopamine receptors of the VTA in the modulation of the LH stimulation-induced antinociception during both phases of the formalin test as an animal model of tonic pain. In this study, male Wistar rats were unilaterally implanted with two guide cannulae in the VTA and LH. In two separate groups, animals received different doses (0.25, 1, and 4 μg/rat) of D1- or D2-like dopamine receptor antagonists (SCH-23,390 or Sulpiride, respectively) into the VTA before intra-LH injection of carbachol (22.83 ng/rat) following formalin injection (50 μL; s.c.) into their contralateral hind paws. The blockade of these two receptors reduced intra-LH carbachol-induced antinociception during both phases of the formalin test. This reduction during the late phase of the formalin test was more than that of the early phase. The results indicated that LH stimulation-induced antinociception was mediated by D1- and D2-like dopamine receptors in the VTA, and so, the neural pathway projecting from the LH to the VTA contributes to the modulation of formalin-induced nociception in the rats.


Bladder overactivity induced by psychological stress in female mice is associated with enhanced bladder contractility

Eliza G West, Donna J Sellers, Russ Chess-Williams, Catherine McDermott
PMID: 33166589   DOI: 10.1016/j.lfs.2020.118735

Abstract

To investigates the effects of water avoidance stress on voiding behaviour and functional bladder responses in mice.
Mice in the Stress group were exposed to water avoidance stress (WAS) for 1 h/day for 10 days, Controls were age-matched and housed normally. Voiding behaviour was measured periodically throughout the stress protocol and bladders were isolated 24-h after final stress exposure to measure bladder compliance, spontaneous phasic activity, contractile responses, and release of urothelial mediators.
Repeated stress exposure induced a significant increase in plasma corticosterone levels in the WAS group compared to control. An overactive bladder phenotype was observed in WAS mice, causing a significant increase in the number of voiding events observed from as early as day-3, and a 7-fold increase following 10-days' stress. This increase in voiding frequency was associated with a significant decrease in void size, an increase in the number of small voids, but no change in total voided volume. Bladders from stressed mice showed a significant increase in the maximum responses to the muscarinic agonist carbachol (p < 0.01), in addition to enhanced pressure responses to the purinergic agonists ATP (p < 0.05) and αβ-mATP (p < 0.05), and non-receptor mediated contractions to KCl (p < 0.05) compared to controls. Nerve-mediated bladder contractions to electric field stimulation were not significantly affected by stress, nor were spontaneous phasic contractions or release of urothelial ATP and acetylcholine.
Repeated exposure to water avoidance stress produced an overactive bladder phenotype, confirmed by increased voiding frequency, and associated with enhanced bladder contractile responses.


Chronic cannabidiol treatment reduces the carbachol-induced coronary constriction and left ventricular cardiomyocyte width of the isolated hypertensive rat heart

Anna Pędzińska-Betiuk, Jolanta Weresa, Eberhard Schlicker, Ewa Harasim-Symbor, Marek Toczek, Irena Kasacka, Bernadetta Gajo, Barbara Malinowska
PMID: 33338514   DOI: 10.1016/j.taap.2020.115368

Abstract

Cannabidiol (CBD) is suggested to possess cardioprotective properties. We examined the influence of chronic (10 mg/kg once daily for 2 weeks) CBD administration on heart structure (e.g. cardiomyocyte width) and function (e.g. stimulatory and inhibitory responses induced by β-adrenoceptor (isoprenaline) and muscarinic receptor (carbachol) activation, respectively). Experiments were performed on hearts and/or left atria isolated from spontaneously (SHR) and deoxycorticosterone (DOCA-salt) hypertensive rats; Wistar-Kyoto (WKY) and sham-operated rats (SHAM) served as the respective normotensive controls. CBD diminished the width of cardiomyocytes in left ventricle and reduced the carbachol-induced vasoconstriction of coronary arteries both in DOCA-salt and SHR. However, it failed to affect left ventricular hypertrophy and even aggravated the impaired positive and negative lusitropic effects elicited by isoprenaline and carbachol, respectively. In normotensive hearts CBD led to untoward structural and functional effects, which occurred only in WKY or SHAM or, like the decrease in β
-adrenoceptor density, in either control strain. In conclusion, due to its modest beneficial effect in hypertension and its adverse effects in normotensive hearts, caution should be taken when using CBD as a drug in therapy.


Effects of High Salt Intake on Detrusor Muscle Contraction in Dahl Salt-Sensitive Rats

Ryoya Kawata, Yuji Hotta, Kotomi Maeda, Tomoya Kataoka, Kazunori Kimura
PMID: 33562242   DOI: 10.3390/nu13020539

Abstract

High salt intake has been reported as a risk factor for urinary storage symptoms. However, the association between high salt intake and detrusor muscle contraction is not clear. Therefore, we investigated the effects of high salt intake on the components of detrusor muscle contraction in rats. Six-week-old male Dahl salt-resistant (DR;
= 5) and Dahl salt-sensitive (DS;
= 5) rats were fed a high salt (8% NaCl) diet for one week. The contractile responses of the detrusor muscle to the cumulative administration of carbachol and electrical field stimulation (EFS) with and without suramin and atropine were evaluated via isometric tension study. The concentration-response curves of carbachol were shifted more to the left in the DS group than those in the DR group. Contractile responses to EFS were more enhanced in the DS group than those in the DR group (
< 0.05). Cholinergic component-induced responses were more enhanced in the DS group than those in the DR group (
< 0.05). High salt intake might cause urinary storage symptoms via abnormalities in detrusor muscle contraction and the enhancement of cholinergic signals. Excessive salt intake should be avoided to preserve bladder function.


Activation of

Andrew J Nickerson, Trey S Rottgen, Vazhaikkurichi M Rajendran
PMID: 33852365   DOI: 10.1152/ajpcell.00536.2020

Abstract

Voltage-gated Kv7 (
family) K
channels are expressed in many neuronal populations and play an important role in regulating membrane potential by generating a hyperpolarizing K
current and decreasing cell excitability. However, the role of K
7 channels in the neural regulation of intestinal epithelial Cl
secretion is not known. Cl
secretion in mouse distal colon was measured as a function of short-circuit current (I
), and pharmacological approaches were used to test the hypothesis that activation of K
7 channels in enteric neurons would inhibit epithelial Cl
secretion. Flupirtine, a nonselective K
7 activator, inhibited basal Cl
secretion in mouse distal colon and abolished or attenuated the effects of drugs that target various components of enteric neurotransmission, including tetrodotoxin (Na
channel blocker), veratridine (Na
channel activator), nicotine (nicotinic acetylcholine receptor agonist), and hexamethonium (nicotinic antagonist). In contrast, flupritine did not block the response to epithelium-targeted agents VIP (endogenous VPAC receptor ligand) or carbachol (nonselective cholinergic agonist). Flupirtine inhibited Cl
secretion in both full-thickness and seromuscular-stripped distal colon (containing the submucosal, but not myenteric plexus) but generated no response in epithelial T84 cell monolayers. K
7.2 and K
7.3 channel proteins were detected by immunofluorescence in whole mount preparations of the submucosa from mouse distal colon. ICA 110381 (K
7.2/7.3 specific activator) inhibited Cl
secretion comparably to flupirtine. We conclude that K
7 channel activators inhibit neurally driven Cl
secretion in the colonic epithelium and may therefore have therapeutic benefit in treating pathologies associated with hyperexcitable enteric nervous system, such as irritable bowel syndrome with diarrhea (IBS-D).


In Vitro Neurotoxicity of Chinese Krait (

Qing Liang, Tam Minh Huynh, Yen Zhi Ng, Geoffrey K Isbister, Wayne C Hodgson
PMID: 33440641   DOI: 10.3390/toxins13010049

Abstract

, the Chinese krait, is a highly venomous elapid snake which causes considerable morbidity and mortality in southern China.
venom contains pre-synaptic PLA
neurotoxins (i.e., β-bungarotoxins) and post-synaptic neurotoxins (i.e., α-bungarotoxins). We examined the in vitro neurotoxicity of
venom, and the efficacy of specific monovalent Chinese
antivenom, and Australian polyvalent elapid snake antivenom, against venom-induced neurotoxicity.
venom (1-10 μg/mL) abolished indirect twitches in the chick biventer cervicis nerve-muscle preparation as well as attenuating contractile responses to exogenous ACh and CCh, but not KCl. This indicates a post-synaptic neurotoxic action but myotoxicity was not evident. Given that post-synaptic α-neurotoxins have a more rapid onset than pre-synaptic neurotoxins, the activity of the latter in the whole venom will be masked. The prior addition of Chinese
antivenom (12 U/mL) or Australian polyvalent snake antivenom (15 U/mL), markedly attenuated the neurotoxic actions of
venom (3 μg/mL) and prevented the inhibition of contractile responses to ACh and CCh. The addition of
antivenom (60 U/mL), or Australian polyvalent snake antivenom (50 U/mL), at the t
time point after the addition of
venom (3 μg/mL), did not restore the twitch height over 180 min. The earlier addition of
antivenom (60 U/mL), at the t
or t
time points, also failed to prevent the neurotoxic effects of the venom but did delay the time to abolish twitches based on a comparison of t
values. Repeated washing of the preparation with physiological salt solution, commencing at the t
time point, failed to reverse the neurotoxic effects of venom or delay the time to abolish twitches. This study showed that
venom displays marked in vitro neurotoxicity in a skeletal muscle preparation which is not reversed by antivenom. This does not appear to be related to antivenom efficacy, but due to the irreversible/pseudo-irreversible nature of the neurotoxins.


Rab27a Contributes to Cathepsin S Secretion in Lacrimal Gland Acinar Cells

Runzhong Fu, Maria C Edman, Sarah F Hamm-Alvarez
PMID: 33562815   DOI: 10.3390/ijms22041630

Abstract

Altered lacrimal gland (LG) secretion is a feature of autoimmune dacryoadenitis in Sjögren's syndrome (SS). Cathepsin S (CTSS) is increased in tears of SS patients, which may contribute to disease. Rab3D and Rab27a/b isoforms are effectors of exocytosis in LG, but Rab27a is poorly studied. To investigate whether Rab27a mediates CTSS secretion, we utilized quantitative confocal fluorescence microscopy of LG from SS-model male NOD and control male BALB/c mice, showing that Rab27a-enriched vesicles containing CTSS were increased in NOD mouse LG. Live-cell imaging of cultured lacrimal gland acinar cells (LGAC) transduced with adenovirus encoding wild-type (WT) mCFP-Rab27a revealed carbachol-stimulated fusion and depletion of mCFP-Rab27a-enriched vesicles. LGAC transduced with dominant-negative (DN) mCFP-Rab27a exhibited significantly reduced carbachol-stimulated CTSS secretion by 0.5-fold and β-hexosaminidase by 0.3-fold, relative to stimulated LGAC transduced with WT mCFP-Rab27a. Colocalization of Rab27a and endolysosomal markers (Rab7, Lamp2) with the apical membrane was increased in both stimulated BALB/c and NOD mouse LG, but the extent of colocalization was much greater in NOD mouse LG. Following stimulation, Rab27a colocalization with endolysosomal membranes was decreased. In conclusion, Rab27a participates in CTSS secretion in LGAC though the major regulated pathway, and through a novel endolysosomal pathway that is increased in SS.


The regulatory role of vasoactive intestinal peptide in lacrimal gland ductal fluid secretion: A new piece of the puzzle in tear production

Orsolya Berczeli, Dóra Szarka, Gréta Elekes, Eszter Vizvári, László Szalay, János Almássy, László Tálosi, Chuanqing Ding, Edit Tóth-Molnár
PMID: 33311973   DOI:

Abstract

Vasoactive intestinal peptide (VIP) is an important regulator of lacrimal gland (LG) function although the effect of VIP on ductal fluid secretion is unknown. Therefore, the aim of the present study was to investigate the role of VIP in the regulation of fluid secretion of isolated LG ducts and to analyze the underlying intracellular mechanisms.
LGs from wild-type (WT) and cystic fibrosis transmembrane conductance regulator (CFTR) knockout (KO) mice were used. Immunofluorescence was applied to confirm the presence of VIP receptors termed VPAC1 and VPAC2 in LG duct cells. Ductal fluid secretion evoked by VIP (100 nM) was measured in isolated ducts using videomicroscopy. Intracellular Ca
signaling underlying VIP stimulation was investigated with microfluorometry.
VIP stimulation resulted in a robust and continuous fluid secretory response in isolated duct segments originated from WT mice. In contrast, CFTR KO ducts exhibited only a weak pulse-like secretion. A small but statistically significant increase was detected in the intracellular Ca
level [Ca
]
during VIP stimulation in the WT and in CFTR KO ducts. VIP-evoked changes in [Ca
]
did not differ considerably between the WT and CFTR KO ducts.
These results suggest the importance of VIP in the regulation of ductal fluid secretion and the determining role of the adenylyl cyclase-cAMP-CFTR route in this process.


Gastrointestinal motility modulation by stress is associated with reduced smooth muscle contraction through specific transient receptor potential channel

Yasu-Taka Azuma, Sho Suzuki, Kazuhiro Nishiyama, Taro Yamaguchi
PMID: 33583865   DOI: 10.1292/jvms.20-0490

Abstract

Excessive stress response causes disability in social life. There are many diseases caused by stress, such as gastrointestinal motility disorders, depression, eating disorders, and cardiovascular diseases. Transient receptor potential (TRP) channels underlie non-selective cation currents and are downstream effectors of G protein-coupled receptors. Ca
influx is important for smooth muscle contraction, which is responsible for gastrointestinal motility. Little is known about the possible involvement of TRP channels in the gastrointestinal motility disorders due to stress. The purpose of this study was to measure the changes in gastrointestinal motility caused by stress and to elucidate the mechanism of these changes. The stress model used the water immersion restraint stress. Gastrointestinal motility, especially the ileum, was recorded responses to electric field stimulation (EFS) by isometric transducer. EFS-induced contraction was significantly reduced in the ileum of stressed mouse. Even under the conditions treated with atropine, EFS-induced contraction was significantly reduced in the ileum of stressed mouse. In addition, carbachol-induced, neurokinin A-induced, and substance P-induced contractions were all significantly reduced in the ileum of stressed mouse. Furthermore, the expression of TRPC3 was decreased in the ileum of stressed mouse. These results suggest that the gastrointestinal motility disorders due to stress is associated with specific non-selective cation channel.


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